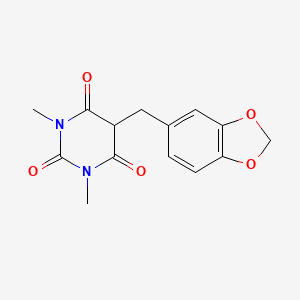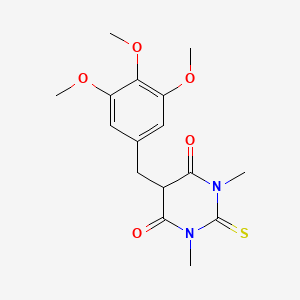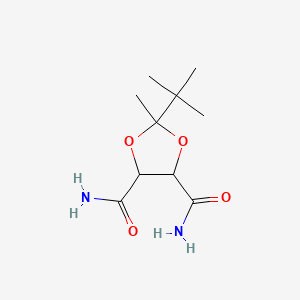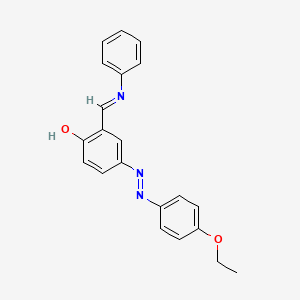![molecular formula C22H17ClN2O3 B11092623 N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B11092623.png)
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-CHLORO-3-(6-METHYL-13-BENZOXAZOL-2-YL)PHENYL]-4-METHOXYBENZAMIDE is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[4-CHLORO-3-(6-METHYL-13-BENZOXAZOL-2-YL)PHENYL]-4-METHOXYBENZAMIDE typically involves a series of organic reactions. One common synthetic route starts with the preparation of the benzoxazole core using 2-aminophenol as a precursor . The reaction conditions often involve the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[4-CHLORO-3-(6-METHYL-13-BENZOXAZOL-2-YL)PHENYL]-4-METHOXYBENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[4-CHLORO-3-(6-METHYL-13-BENZOXAZOL-2-YL)PHENYL]-4-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Due to its anticancer properties, it is being studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-[4-CHLORO-3-(6-METHYL-13-BENZOXAZOL-2-YL)PHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
N-[4-CHLORO-3-(6-METHYL-13-BENZOXAZOL-2-YL)PHENYL]-4-METHOXYBENZAMIDE can be compared with other benzoxazole derivatives, such as:
2-(4-Methylphenyl)benzoxazole: Known for its antimicrobial properties.
5-Chloro-2-(4-methoxyphenyl)benzoxazole: Exhibits significant anticancer activity.
The uniqueness of N-[4-CHLORO-3-(6-METHYL-13-BENZOXAZOL-2-YL)PHENYL]-4-METHOXYBENZAMIDE lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H17ClN2O3 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H17ClN2O3/c1-13-3-10-19-20(11-13)28-22(25-19)17-12-15(6-9-18(17)23)24-21(26)14-4-7-16(27-2)8-5-14/h3-12H,1-2H3,(H,24,26) |
InChI Key |
DCQPXTCIZQUNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11092542.png)
![N,N'-(9H-Fluorene-9,9-diyldi-4,1-phenylene)bis{2-[(6-amino-3,5-dicyano-2-pyridinyl)sulfanyl]acetamide}](/img/structure/B11092543.png)

![2-(Ethylsulfanyl)ethyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11092557.png)
![(4E)-10-bromo-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B11092563.png)
![7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-(2,4-dichlorobenzylsulfanyl)-](/img/structure/B11092572.png)
![3-(2-Fluoro-4-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B11092573.png)
![4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 2-fluorobenzoate](/img/structure/B11092574.png)
![4-(3-methylthiophen-2-yl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11092576.png)



![4-Amino-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B11092618.png)
![1,4-Dibutyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B11092635.png)
